molecular formula C7H7O3P B2671390 1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one CAS No. 75777-32-1

1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one

Cat. No.: B2671390
CAS No.: 75777-32-1
M. Wt: 170.104
InChI Key: ITGRDCRATLPRID-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one is a heterocyclic compound with the molecular formula C7H7O3P. It is characterized by the presence of a phosphorus atom within a five-membered ring fused to a benzene ring.

Preparation Methods

The synthesis of 1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of o-hydroxybenzylphosphonic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature settings to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The pathways involved in its action are related to its ability to form stable complexes with various biological molecules .

Comparison with Similar Compounds

1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one can be compared with other similar compounds such as:

    1-Hydroxy-1,3-dihydro-2,1-benzoxaborole: This compound contains boron instead of phosphorus and has different chemical properties and applications.

    1-Hydroxy-1,3-dihydro-2,1-benzoxathiole: This sulfur-containing analog has distinct reactivity and uses.

    1-Hydroxy-1,3-dihydro-2,1-benzoxaselenole: The selenium analog exhibits unique biological activities

Properties

IUPAC Name

1-hydroxy-3H-2,1λ5-benzoxaphosphole 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O3P/c8-11(9)7-4-2-1-3-6(7)5-10-11/h1-4H,5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGRDCRATLPRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2P(=O)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-ethoxy-1,3-dihydro-2,1-benzoxaphosphole-1-oxide (4.0 g, 0.02 mole) in 15 ml. of water was heated on a steam bath for 1 hour. The reaction mixture was taken to dryness under vacuum and the residue recrystallized from acetone to yield 1-hydroxy-1,3-dihydro-2,1-benzoxaphosphole-1-oxide (3.4 g, 100% yield) as colorles crystals having a m.p. of 167° C. and the following analysis:
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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